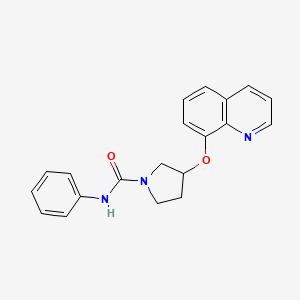
N-phenyl-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine is a five-membered nitrogen-containing ring and is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Quinoline is another important component, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It’s a colorless hygroscopic liquid with a strong odor .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach is ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
Pyrrolidine and its derivatives are known to undergo a variety of chemical reactions. For instance, they can be employed as intermediates in drug research and development studies for the development of molecules that could be new drug candidates .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “N-phenyl-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide” would depend on its specific structure. Pyrrolidine, for instance, is a saturated scaffold, which allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
Synthesis and Coordination Potential
N-phenyl-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide and its analogs demonstrate a significant potential for forming coordinate bonds with metal ions. Studies have synthesized compounds containing nitrogen atoms capable of coordinating with metal ions like Mn(II) and Fe(II). These compounds, upon coordination, can further bond with neutral molecules such as nitric oxide (NO), showcasing their utility in targeted delivery systems for NO to biological sites, including tumors. This targeted delivery is activated by irradiation with long-wavelength light, indicating the compound's applicability in photoactivated therapeutic strategies (Yang et al., 2017).
Antiproliferative Activity
The synthesis of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, related structurally to this compound, has demonstrated significant antiproliferative activity against the NCI-60 cell lines. Particularly, derivatives with a 5-keto-tetrahydrothieno[2,3-b]quinolone structure have shown potent activity, with some compounds achieving low nanomolar GI50 values against melanoma and breast cancer cell lines. This highlights the potential application of these compounds in cancer therapy (Hung et al., 2014).
Antibacterial Applications
A series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, synthesized via a molecular hybridization approach, have been evaluated for their in vitro antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. The findings indicate that these compounds possess effective antibacterial properties, suggesting their potential application in developing new antibacterial agents (Largani et al., 2017).
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The quinoline moiety is also a common feature in many drugs and has been associated with various biological activities .
Mode of Action
The exact nature of these interactions can vary widely depending on the specific compound and target .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to say which biochemical pathways might be affected. Both pyrrolidine and quinoline moieties are found in compounds that affect a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Without specific studies on this compound, it’s difficult to predict its adme properties .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Without this information, it’s difficult to predict the exact molecular and cellular effects .
Action Environment
The efficacy and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. Without specific information, it’s difficult to predict how these factors might affect this compound .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-phenyl-3-quinolin-8-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-20(22-16-8-2-1-3-9-16)23-13-11-17(14-23)25-18-10-4-6-15-7-5-12-21-19(15)18/h1-10,12,17H,11,13-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPOCEFCUGWHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Benzyl-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2982040.png)
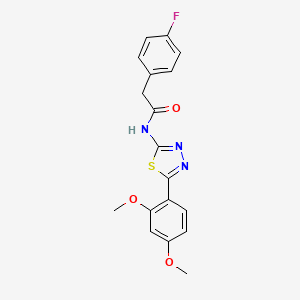
![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2982044.png)
![2-(Dimethylamino)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyridine](/img/structure/B2982045.png)
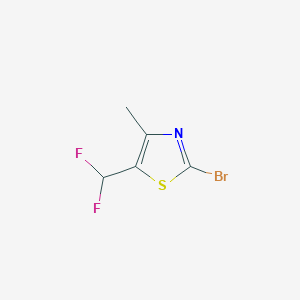
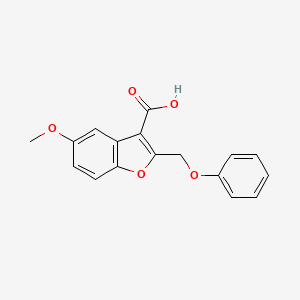
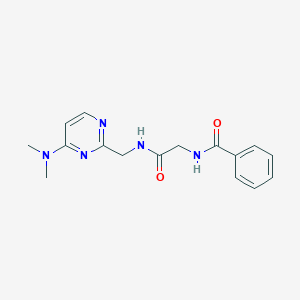

![N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2982053.png)
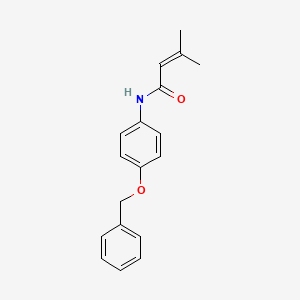

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2982058.png)
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2982059.png)
![N-[(3-Bromophenyl)-cyanomethyl]-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B2982062.png)
